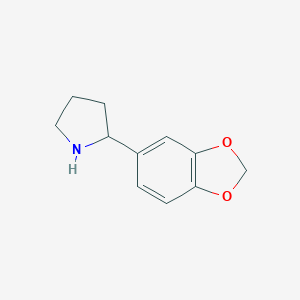

2-(1,3-Benzodioxol-5-yl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

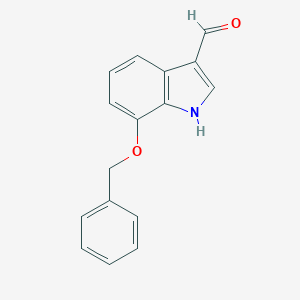

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a chemical compound with the empirical formula C11H13NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)pyrrolidine” consists of a pyrrolidine ring attached to a benzodioxol group . The molecular weight of this compound is 191.23 .

Physical And Chemical Properties Analysis

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a solid compound . It is practically insoluble or insoluble, but it is soluble in ethanol . The flash point is not applicable .

Aplicaciones Científicas De Investigación

Antifungal Agent

The compound has been synthesized and characterized using various spectroscopic tools to be evaluated as a new antifungal agent . Life-threatening fungal infections account for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or autoimmune diseases .

Synthesis of Tricarbonitrile Derivatives

The compound has been used in the synthesis of tricarbonitrile derivatives . The synthesized compound, 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .

Anticancer Evaluation

The compound has been used in the design, synthesis, and anticancer evaluation of certain derivatives .

Crystal Structures and Spectroscopic Studies

The compound has been used in crystal structures and spectroscopic studies .

Quantification in Forensic Samples

A validated GC-EI-MS method for the routine quantification of the cathinone in bulk forensic samples was also developed .

Safety and Hazards

Direcciones Futuras

The future directions for “2-(1,3-Benzodioxol-5-yl)pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . As with any chemical compound, ongoing research and development are crucial for understanding its properties and potential uses.

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is known that the compound belongs to the class of organic compounds known as proline and derivatives . These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.

Biochemical Pathways

Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis

Pharmacokinetics

It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)pyrrolidine | |

CAS RN |

95849-38-0 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)